Levonadifloxacin
Übersicht
Beschreibung
Levonadifloxacin is a novel benzoquinolizine subclass of quinolone which has a broad spectrum of activity . It is available in both oral and intravenous formulations for the treatment of skin structure infections caused by Gram-positive pathogens including methicillin-resistant Staphylococcus aureus (MRSA) . It is also active against respiratory Gram-positive and Gram-negative pathogens, including methicillin- and quinolone-resistant Staphylococcus aureus, Streptococcus pneumoniae, Streptococcus pyogenes, Haemophilus influenzae, and Moraxella catarrhalis and atypical pathogens .
Molecular Structure Analysis
Levonadifloxacin has a molecular formula of C19H21FN2O4 . The molecular weight of Levonadifloxacin is 360.4 g/mol . The chemical structure of Levonadifloxacin is unique and differs from other quinolones .
Physical And Chemical Properties Analysis
Levonadifloxacin has a molecular weight of 360.4 g/mol and a molecular formula of C19H21FN2O4 . It is a small molecule . Because of its non-basic hydroxy piperidine side chain, Levonadifloxacin remains un-ionized at acidic pH, allowing it to enter the bacterial cell more easily .
Wissenschaftliche Forschungsanwendungen
1. Broad-Spectrum Antibacterial Activity
Levonadifloxacin is noted for its broad-spectrum antibacterial activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA), quinolone-resistant Staphylococcus aureus, and other Gram-positive pathogens. It has shown effectiveness in various in vitro and in vivo studies, and its potent activity against MRSA and other resistant pathogens makes it a valuable therapeutic option for skin and skin structure infections, including diabetic foot infections (Bhagwat et al., 2019).
2. Efficacy in Intracellular Conditions
Levonadifloxacin exhibits significant intracellular activity against Staphylococcus aureus in THP-1 monocytes, suggesting its potential as a treatment for intracellular staphylococcal infections. This feature distinguishes it from other quinolones, providing a clinical advantage in treating infections where bacteria reside within cells (Dubois & Dubois, 2019).
3. Activity in Respiratory Tract Infections
Studies have indicated that levonadifloxacin has efficient penetration into epithelial lining fluid and alveolar macrophages, making it a promising candidate for treating lower respiratory tract infections. Its activity in these pulmonary compartments supports its use in addressing respiratory pathogens (Rodvold et al., 2017).
4. Effective Against a Range of Gram-Positive Bacteria
Levonadifloxacin has been shown to be highly active against a variety of Gram-positive bacteria, including Staphylococcus aureus strains and other clinically significant isolates. Its broad-spectrum efficacy is beneficial for managing infections in diverse clinical scenarios, including intensive care units and other hospital settings (Siddiqui et al., 2021).
5. Potential for Managing Difficult-to-Treat Infections
Levonadifloxacin, both in its intravenous and oral forms, has been developed to treat difficult-to-treat infections caused by multidrug-resistant Gram-positive bacteria. Its mechanism of action and safety profile make it a potential first-line treatment for such infections, addressing the growing challenge of antibiotic resistance (Mehta et al., 2022).
6. Immunomodulatory Effects
In addition to its antibacterial activity, levonadifloxacin has been found to exert immunomodulatory effects. This includes the inhibition of proinflammatory cytokines in human whole-blood assays and the reduction of inflammatory responses in mouse acute lung injury models, suggesting additional therapeutic benefits beyond its antibacterial properties (Patel et al., 2020).
7. Effectiveness in Various Infection Models
Levonadifloxacin has demonstrated efficacy in different infection models, including acute bacterial skin and skin structure infections and respiratory infections. Its broad-spectrum activity and favorable pharmacokinetic properties make it effective in various clinical settings (Bhatia et al., 2020).
8. In Vitro Activity Against Mycoplasmas and Ureaplasmas
Levonadifloxacin has shown significant in vitro activity against Mycoplasma and Ureaplasma species, indicating its potential utility in treating infections caused by these organisms, often difficult to manage due to antibiotic resistance (Xue et al., 2018).
Zukünftige Richtungen
Levonadifloxacin is a novel antibiotic that has shown promise in treating a variety of bacterial infections. It has recently completed a phase 3 trial in India . As antibiotic resistance continues to be a major global health challenge, the development of new antibiotics like Levonadifloxacin is crucial. Future research will likely focus on further clinical trials to establish its efficacy and safety in a wider population, as well as studies to understand its mechanism of action and resistance patterns in more detail.
Eigenschaften
IUPAC Name |
(12S)-7-fluoro-8-(4-hydroxypiperidin-1-yl)-12-methyl-4-oxo-1-azatricyclo[7.3.1.05,13]trideca-2,5,7,9(13)-tetraene-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN2O4/c1-10-2-3-12-16-13(18(24)14(19(25)26)9-22(10)16)8-15(20)17(12)21-6-4-11(23)5-7-21/h8-11,23H,2-7H2,1H3,(H,25,26)/t10-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYJTVFIEFKZWCJ-JTQLQIEISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C3N1C=C(C(=O)C3=CC(=C2N4CCC(CC4)O)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CCC2=C3N1C=C(C(=O)C3=CC(=C2N4CCC(CC4)O)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70165599 | |
Record name | Levonadifloxacin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70165599 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Levonadifloxacin | |
CAS RN |
154357-42-3 | |
Record name | Levonadifloxacin [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0154357423 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Levonadifloxacin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB16219 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Levonadifloxacin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70165599 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | LEVONADIFLOXACIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8WHH66L098 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.